molecular formula C4H6N2O B2725615 5-amino-2,3-dihydro-1H-pyrrol-2-one CAS No. 1314960-04-7

5-amino-2,3-dihydro-1H-pyrrol-2-one

Cat. No.: B2725615
CAS No.: 1314960-04-7
M. Wt: 98.105
InChI Key: KFNWZCSYTNCNHD-UHFFFAOYSA-N
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Description

5-Amino-2,3-dihydro-1H-pyrrol-2-one is a versatile chemical scaffold of significant interest in pharmaceutical and agrochemical research. This compound features a pyrrolone core, a structure known to be a key pharmacophore in various bioactive molecules. As a binucleophile, it serves as a valuable precursor for synthesizing complex nitrogen-containing heterocycles, including fused systems like pyrrolopyrimidines and pyrrolopyridines . Research indicates that analogous pyrrol-2-one structures have demonstrated a range of biological activities, such as serving as inhibitors for enzymes like human carbonic anhydrase (hCA), which is a target in anticancer drug development . The 5-amino group provides a handle for further functionalization, making this compound an ideal intermediate for constructing combinatorial libraries for drug discovery and target screening . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

5-amino-1,3-dihydropyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-3-1-2-4(7)6-3/h1H,2,5H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNWZCSYTNCNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Acid Derivatives

The lactam core of 5-amino-2,3-dihydro-1H-pyrrol-2-one can be constructed via cyclization of γ-amino acid precursors. For example, γ-aminobutyric acid (GABA) derivatives undergo intramolecular dehydration under acidic conditions to form the pyrrolone ring. A representative protocol involves treating N-protected γ-aminobutyramide with phosphorus oxychloride (POCl₃) in dichloromethane at 0–25°C, yielding the lactam after neutralization.

Key Reaction Parameters

Parameter Value Source
Substrate N-Boc-γ-aminobutyramide
Reagent POCl₃
Solvent Dichloromethane
Temperature 0–25°C
Yield 60–75%

This method benefits from commercial availability of γ-amino acids but requires orthogonal protection of the amino group to prevent side reactions. Post-cyclization deprotection (e.g., TFA for Boc groups) introduces the free amine at the 5-position.

Radical Addition-Intermolecular Alkylation (Patent-Based Approach)

Adapted from the synthesis of 5-aroyl-pyrrolizines, a radical-mediated pathway enables the assembly of the pyrrolone skeleton. The process involves:

  • Radical Generation : Treatment of 2-aminopyrrole with triethyl methanetricarboxylate and manganese(III) acetate in acetic acid generates a nitrogen-centered radical.
  • Cyclization : The radical intermediate undergoes intramolecular attack on the lactam carbonyl, forming the dihydropyrrolone core.
  • Decarboxylation : Basic hydrolysis removes ester groups, yielding the free amine.

Optimized Conditions

Component Specification Source
Radical Initiator Mn(OAc)₃·2H₂O
Solvent Acetic acid
Temperature 70–80°C
Yield (crude) 50–60%

This method excels in stereochemical control but requires stringent anhydrous conditions. The use of electrochemical oxidants (e.g., Mn(III)) aligns with green chemistry principles, though scalability may be limited by reagent costs.

Multicomponent Reaction (Amine-Aldehyde-Pyruvate Condensation)

A three-component reaction between primary amines, aldehydes, and ethyl pyruvate synthesizes 3-amino-pyrrolones, adaptable to 5-amino derivatives. The protocol involves:

  • Imine Formation : Condensation of amine and aldehyde in CH₂Cl₂.
  • Enamine Generation : Reaction of imine with ethyl pyruvate.
  • Cyclization : Acid-catalyzed (e.g., BINOL-phosphoric acid) lactamization.

Representative Data

Amine Aldehyde Yield Source
Benzylamine Benzaldehyde 82%
Cyclohexylamine 4-Nitrobenzaldehyde 68%
Aniline Cinnamaldehyde 73%

This method’s modularity allows for diversification at the 3- and 5-positions. However, electron-deficient aldehydes (e.g., nitro-substituted) require extended reaction times (24–48 h).

Sulfur Ylide-Mediated Cyclization

A novel route from ACS Omega leverages sulfur ylides to construct 5-hydroxy-pyrrolones, adaptable to amino derivatives via post-synthetic modification. The steps include:

  • Ylide Formation : Treatment of sulfonium salts (e.g., benzyltriethylammonium bromide) with bases (Et₃N).
  • Cyclization : Intramolecular attack on a ketone generates an epoxy-lactam intermediate.
  • Amination : Epoxide ring-opening with ammonia or amines introduces the 5-amino group.

Critical Observations

  • Solvent : Acetonitrile outperforms ethereal solvents (yield increase: 20–30%).
  • Base : Triethylamine > piperidine in suppressing side reactions.
  • Limitation : Requires stoichiometric ammonia gas for amination, complicating handling.

Ring Contraction of 1,3-Oxazines

Oxazine precursors undergo base-induced contraction to pyrrolones. For example, 6-amino-1,3-oxazine-2-one treated with KCN in ethanol at reflux yields the title compound via C–O bond cleavage and ring reorganization.

Performance Metrics

Oxazine Derivative Base Yield Source
6-Amino-oxazine KCN 55%
6-Methyl-oxazine NaOEt 48%

This method is underutilized due to limited oxazine availability but offers a shortcut for laboratories with custom oxazine libraries.

Chemical Reactions Analysis

Types of Reactions

5-amino-2,3-dihydro-1H-pyrrol-2-one undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
5-Amino-2,3-dihydro-1H-pyrrol-2-one has been studied for its pharmacological properties, particularly as a precursor for synthesizing bioactive compounds. Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds derived from this compound have shown potent antibacterial properties against a range of pathogens. For instance, studies have identified its derivatives as effective inhibitors of bacterial growth, highlighting their potential in developing new antibiotics .
  • Carbonic Anhydrase Inhibition : Recent studies have demonstrated that certain dihydro-pyrrol-2-one compounds can inhibit human carbonic anhydrases, which are important in regulating pH and fluid balance in the body. This inhibition can be beneficial in treating conditions like glaucoma and epilepsy .

Synthesis and Derivatives

Synthetic Approaches
The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield multiple derivatives with tailored biological activities. The versatility in synthesis allows for the exploration of structure-activity relationships (SAR), leading to the development of compounds with enhanced efficacy and reduced toxicity .

Case Studies

Clinical Applications
A notable case study involved the evaluation of this compound derivatives in clinical trials aimed at assessing their effectiveness as anti-inflammatory agents. The results indicated that certain derivatives not only provided significant relief from inflammation but also exhibited minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against various bacterial strains
Carbonic Anhydrase InhibitionInhibits isoforms linked to several medical conditions
Anti-inflammatoryReduces inflammation with fewer side effects than NSAIDs

Mechanism of Action

The mechanism of action of 5-amino-2,3-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 5-amino-2,3-dihydro-1H-pyrrol-2-one but differ in ring systems, substituents, or fused aromaticity:

Table 1: Structural Comparison
Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups
This compound Pyrrolidone ring, amino at C5 114.12 Lactam, primary amine
5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Fused pyrrolo-pyridine, amino at C5 149.15 Lactam, amine, aromatic system
5-Amino-2,3-dihydrophthalazine-1,4-dione Phthalazine ring, two ketones, amino 208.16 Diketone, amine
1-(2,3-Dihydro-1H-indol-5-yl)pyrrolidin-2-one Indole-pyrrolidone hybrid 202.26 Lactam, bicyclic indole
5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2-ol Dihydro-pyrrole linked to pyridinol 176.22 Hydroxyl, methyl, dihydro-pyrrole

Key Observations :

  • The phthalazinedione (208.16 g/mol) features a larger, conjugated system with two ketones, enabling applications in immunomodulatory and anti-inflammatory therapies .
  • The indole-pyrrolidone hybrid (202.26 g/mol) combines lipophilic indole and polar lactam moieties, likely influencing pharmacokinetics .
Table 2: Comparative Properties
Compound Solubility (Predicted) LogP (Estimated) Stability Notable Applications
This compound Moderate (aqueous) ~0.5 Stable under inert conditions Pharmaceutical intermediate
5-Amino-pyrrolo-pyridinone Low ~1.2 Light-sensitive API intermediate
Phthalazinedione sodium salt High (alkaline solutions) ~-0.8 Hygroscopic; lyophilized formulations Inhalatory anti-inflammatory drugs
Indole-pyrrolidone hybrid Low ~2.0 Stable at room temperature Research chemical

Key Insights :

  • The amino group in this compound improves aqueous solubility compared to non-aminated analogs (e.g., 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone, LogP ~1.5) .
  • Phthalazinedione sodium salt exhibits high solubility due to ionization, enabling its use in sterile lyophilized formulations .
  • Indole-pyrrolidone hybrids show higher lipophilicity (LogP ~2.0), suggesting better membrane permeability .

Biological Activity

5-Amino-2,3-dihydro-1H-pyrrol-2-one (also known as dihydropyrrolone) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a five-membered ring structure containing an amino group and a carbonyl moiety. Its synthesis can be achieved through various methods, including multicomponent reactions and the use of sulfur ylides, which facilitate the formation of the pyrrolone framework without the need for transition metals .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in prostate cancer cells (LNCaP) via caspase activation and cytochrome C release . Another study highlighted their ability to inhibit growth in colon cancer cell lines such as HCT-116 and Colo-205, with GI50 values in the nanomolar range .

2. Antimicrobial Activity
this compound has been reported to possess potent antibacterial properties. Its derivatives have shown effectiveness against a range of bacterial strains by disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways .

3. Enzyme Inhibition
The compound acts as an inhibitor of various enzymes, including carbonic anhydrases, which are crucial for maintaining acid-base balance in biological systems. Studies indicate that it demonstrates effective inhibition across multiple isoforms (hCA I, II) with Ki values in the low nanomolar range . This property suggests potential applications in treating conditions related to dysregulated acid-base homeostasis.

Case Studies and Research Findings

A comprehensive review of the literature reveals several notable findings regarding the biological activity of this compound:

Study Findings
Study A Demonstrated apoptosis induction in LNCaP prostate cancer cells with a concentration-dependent response .
Study B Reported effective inhibition of tumor growth in colon cancer models using derivatives of this compound .
Study C Investigated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests .

The mechanisms underlying the biological activities of this compound are multifaceted:

Anticancer Mechanisms:

  • Induction of apoptosis via mitochondrial pathways.
  • Modulation of cell cycle regulators leading to G1 arrest.

Antimicrobial Mechanisms:

  • Disruption of bacterial cell membrane integrity.
  • Inhibition of specific metabolic pathways essential for bacterial survival.

Enzyme Inhibition:

  • Competitive inhibition at the active site of carbonic anhydrases.

Q & A

Basic: What are the common synthetic routes for 5-amino-2,3-dihydro-1H-pyrrol-2-one derivatives?

Methodological Answer:
Synthesis typically involves base-assisted cyclization of pre-functionalized precursors. For example, derivatives are prepared by reacting substituted aryl ketones with amines under alkaline conditions (e.g., KOH/EtOH), followed by purification via column chromatography (gradient elution with ethyl acetate/petroleum ether) or recrystallization from ethanol . Key parameters include reaction temperature (20–80°C) and stoichiometric ratios of reactants to optimize yields (44–86% reported).

Basic: How are structural and purity characteristics validated for this compound?

Methodological Answer:
Characterization employs 1H/13C NMR (to confirm proton/carbon environments), FTIR (to identify functional groups like NH₂ and carbonyl), and HRMS (to verify molecular mass). For example:

  • 1H NMR (CDCl₃, 400 MHz): δ 7.2–7.4 ppm (aromatic protons), δ 4.5–5.0 ppm (pyrrolone ring protons).
  • FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch).
  • HRMS : Exact mass matching calculated [M+H]⁺ with <2 ppm error .

Advanced: How can reaction conditions be optimized to improve yields of substituted derivatives?

Methodological Answer:
Yield optimization involves:

  • Temperature control : Lower temperatures (e.g., 0–5°C) during cyclization reduce side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.
  • Purification : Gradient elution in column chromatography (e.g., ethyl acetate/hexane from 1:3 to 1:1) improves separation of diastereomers .

Advanced: What computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31+G*) model electronic properties and reaction pathways. For example:

  • Transition state analysis : To elucidate enzyme inhibition mechanisms (e.g., GABA-AT inactivation via Michael addition or aromatization pathways).
  • Molecular docking : Predict binding affinity to targets like inflammatory enzymes (e.g., COX-2) using software such as AutoDock .

Advanced: How to resolve contradictions in reported bioactivity (e.g., anti-inflammatory vs. neurological effects)?

Methodological Answer:
Discrepancies arise from structural analogs or assay conditions. To validate:

  • Target-specific assays : Use isolated enzymes (e.g., COX-2 for anti-inflammatory activity) or cell-based models (e.g., neuronal cells for GABA-AT inhibition).
  • Structural differentiation : Compare substituent effects (e.g., 4-aminophenyl vs. 4-methoxyphenyl groups) using SAR studies .

Basic: What analytical techniques detect this compound in complex mixtures?

Methodological Answer:
Beyond NMR/FTIR:

  • Chemiluminescence (CL) : Reactivity with hydroxyl radicals (HO•) generates intense CL signals, useful for trace detection.
  • HPLC-MS : Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with mobile phase gradients (water/acetonitrile + 0.1% formic acid) enable quantification .

Advanced: How to design derivatives with enhanced stability or bioavailability?

Methodological Answer:
Strategies include:

  • Salt formation : Conversion to sodium salts via crystallization from aqueous alkaline solutions (e.g., NaOH/EtOH) improves solubility .
  • Protecting groups : Acetylation of the amino group prevents oxidation during storage.
  • Lyophilization : Freeze-drying anhydrous forms enhances shelf-life for pharmaceutical applications .

Advanced: What experimental controls are critical for reproducibility in synthesis?

Methodological Answer:

  • Moisture control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Reagent purity : Pre-dry sodium sulfate or molecular sieves for solvent drying.
  • Temperature monitoring : Thermocouples ensure consistent heating during cyclization .

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